![molecular formula C16H15N3O2 B13944468 n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)
n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole coreThe reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under various conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve scalable and eco-friendly processes. These methods may include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine include other benzoxazole derivatives such as:
- 2-(2,4-Dichloroquinolin-8-yl)benzoxazole
- 2-(4-Methoxyphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N'-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(17)18-11-7-8-15-13(9-11)19-16(21-15)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H2,17,18) |
Clé InChI |
CVNROUNWZIUOOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


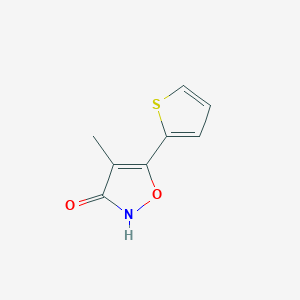

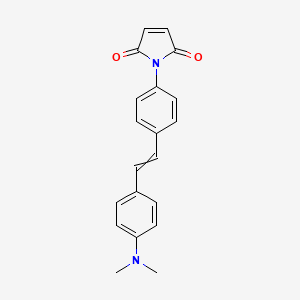
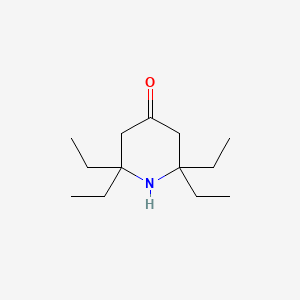
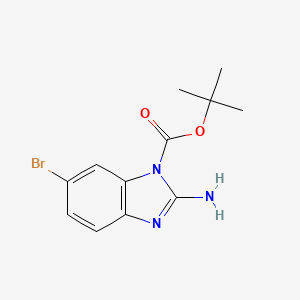

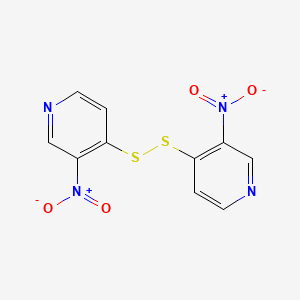
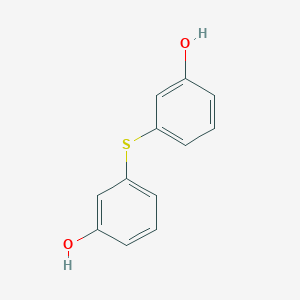
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)


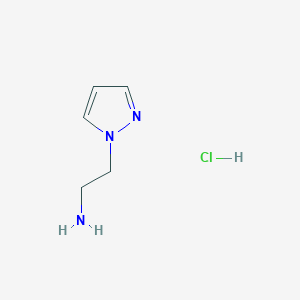
![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)
